10-(4-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
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Overview
Description
10-(4-Fluorophenyl)-7,7-dimethyl-2H,5H,6H,7H,8H,9H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound belonging to the acridone family. Acridones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of 10-(4-fluorophenyl)-7,7-dimethyl-2H,5H,6H,7H,8H,9H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, utilizing catalysts and solvents that are both efficient and environmentally friendly .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents such as halogens or nucleophiles like amines
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10-(4-Fluorophenyl)-7,7-dimethyl-2H,5H,6H,7H,8H,9H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as an intercalator with DNA, disrupting normal cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other acridone derivatives such as:
3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: Known for its thermally activated delayed fluorescence properties.
11-Methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one: Another acridone derivative with distinct chemical and physical properties.
The uniqueness of 10-(4-fluorophenyl)-7,7-dimethyl-2H,5H,6H,7H,8H,9H,10H-[1,3]dioxolo[4,5-b]acridin-9-one lies in its specific structural features and the resulting biological and chemical properties .
Properties
Molecular Formula |
C22H20FNO3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C22H20FNO3/c1-22(2)9-16-21(17(25)10-22)20(12-3-5-13(23)6-4-12)14-7-18-19(27-11-26-18)8-15(14)24-16/h3-8,20,24H,9-11H2,1-2H3 |
InChI Key |
AFMIMVZMPSWEDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)F)C(=O)C1)C |
Origin of Product |
United States |
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